molecular formula C8H8BrF B2652600 1-bromo-4-(2-fluoroethyl)benzene CAS No. 55153-09-8

1-bromo-4-(2-fluoroethyl)benzene

Cat. No.: B2652600
CAS No.: 55153-09-8
M. Wt: 203.054
InChI Key: FVFMHMBKVUPPNM-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-fluoroethyl)benzene is a halogenated aromatic compound featuring a bromine atom at the 1-position and a 2-fluoroethyl (-CH₂CH₂F) group at the 4-position of the benzene ring. The fluorine atom introduces electronegativity, while the ethyl chain provides moderate steric bulk. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryls or fluorinated pharmaceuticals. Its reactivity is influenced by the electron-withdrawing bromine and the polar C-F bond, which modulate electronic and steric effects .

Properties

IUPAC Name

1-bromo-4-(2-fluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMHMBKVUPPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCF)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-fluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-fluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: 4-(2-fluoroethyl)phenol, 4-(2-fluoroethyl)benzonitrile.

    Oxidation: 4-(2-fluoroethyl)benzaldehyde, 4-(2-fluoroethyl)benzoic acid.

    Reduction: 4-(2-fluoroethyl)toluene.

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoroethyl groups allows it to participate in specific binding interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to changes in cellular processes. The compound’s effects are often mediated through pathways involving halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Alkyl Chain Variants

1-Bromo-4-(2-Fluoropropyl)Benzene (F5)
  • Structure : Features a longer fluorinated chain (-CH₂CH₂CH₂F) compared to the target compound.
  • Spectroscopy : The ¹H and ¹³C NMR spectra () show distinct shifts due to the extended alkyl chain. For instance, the terminal -CH₂F protons resonate at δ ~4.4–4.6 ppm, slightly downfield compared to the -CH₂F in the ethyl analog.
1-Bromo-4-(2,2,2-Trifluoroethyl)Benzene
  • Structure : Substituted with a -CH₂CF₃ group, introducing three fluorine atoms.
  • Electronic Effects : The trifluoroethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the bromine for nucleophilic substitutions.
  • Market Trends : Predicted to grow in demand (CAGR ~5.8% by 2025) due to applications in agrochemicals and pharmaceuticals .
1-Bromo-4-(1-Fluorovinyl)Benzene (10b)
  • Structure : Contains a vinyl fluoride (-CH=CHF) group.
  • Synthesized via dehydrohalogenation of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene (70% yield, ).

Heteroaromatic and Halogenated Derivatives

1-Bromo-4-(3-Thienyl)Benzene (6)
  • Structure : Replaces the fluoroethyl group with a thiophene ring.
  • Reactivity : Prepared via Suzuki-Miyaura coupling (73% yield, ). The thienyl group enables π-π interactions, facilitating charge transfer in materials science applications. Iodination at the thiophene’s 2-position (98% yield, ) further enhances its utility in functionalized polymers.
1-Bromo-4-(2-Chloro-2-Methylpropyl)Benzene (3e)
  • Structure : Features a branched chloroalkyl (-C(CH₃)₂Cl) group.
  • Steric Effects : The bulky tert-butyl-like substituent significantly hinders electrophilic aromatic substitution, favoring elimination pathways. Synthesized via hydrochlorination of 1-bromo-4-(2-methylallyl)benzene (>99% yield, ).

Fluorinated Aryl Ethers and Sulfonates

1-Bromo-4-(Difluoromethoxy)Benzene
  • Structure : Contains a -OCF₂H group.
  • Applications : Widely used in Pd-catalyzed arylations with heteroarenes (72–93% yields, ). The difluoromethoxy group enhances metabolic stability in drug candidates, contributing to its ≥98% purity and industrial demand ().
  • Physical Properties : Boiling point ~185°C, refractive index 1.492, and vapor pressure 0.4 mmHg at 25°C ().
1-Bromo-4-(Trifluoromethoxy)Benzene
  • Structure : Substituted with a -OCF₃ group.
  • Market Dynamics : Projected CAGR of 6.2% (2025–2032) due to its role in specialty materials and agrochemicals. The stronger electron-withdrawing effect of -OCF₃ vs. -OCHF₂ accelerates coupling reactions ().

Key Data Tables

Table 1. Reaction Yields in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Reference
1-Bromo-4-(chloromethyl)benzene Dual Arylation 57–96
1-Bromo-4-(difluoromethoxy)benzene Pd-Catalyzed Arylation 72–93
1-Bromo-4-(2-iodo-3-thienyl)benzene Iodination 98

Table 2. Physical Properties of Fluorinated Derivatives

Compound Boiling Point (°C) Refractive Index Vapor Pressure (mmHg)
1-Bromo-4-(difluoromethoxy)benzene 185.6 1.492 0.4
1-Bromo-4-(perfluoroethoxy)benzene 185.6 1.443 N/A

Biological Activity

1-Bromo-4-(2-fluoroethyl)benzene is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including toxicity, genotoxicity, and its role as a chemical intermediate in various applications.

Chemical Structure and Properties

This compound is a member of the bromobenzene family, characterized by the presence of both bromine and fluorine substituents on the benzene ring. Its molecular formula is C8H8BrFC_8H_8BrF, with a molecular weight of approximately 215.05 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₈BrF
Molecular Weight215.05 g/mol
Chemical StructureStructure

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies, the compound demonstrated a median lethal dose (LD50) of approximately 2,700 mg/kg in rats when administered via gavage. Observed symptoms at lethal doses included tremors, limpness, and significant weight loss .

Table 1: Toxicity Data Summary

Study TypeLD50 (mg/kg)Observed Effects
Oral (Gavage)2,700Tremors, limpness, weight loss
Inhalation18,000Loss of righting reflex, lethargy, tremors

Genotoxicity

Genotoxicity studies indicated that this compound may pose risks for DNA damage. In various assays, including the Ames test and micronucleus test, preliminary findings suggested potential mutagenic effects; however, further detailed studies are required to establish a definitive link .

Applications in Research and Industry

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in organic synthesis processes, such as the preparation of Grignard reagents and other fluorinated compounds.

Case Studies and Research Findings

Recent research has explored the use of halogenated compounds like this compound in medicinal chemistry. For example, it has been investigated for its potential as an anti-cancer agent due to its ability to modify biological pathways involved in cell proliferation and apoptosis.

Case Study: Antitumor Activity
A study focused on the modification of histone methylation pathways indicated that compounds similar to this compound could inhibit enzymes like LSD1 (lysine-specific demethylase 1), which are implicated in cancer progression . The inhibition of such pathways could lead to reduced tumor growth and improved therapeutic outcomes.

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